3-(Aminomethyl)pent-1-yne hydrochloride
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Overview
Description
3-(Aminomethyl)pent-1-yne hydrochloride is an organic compound characterized by the presence of an alkyne group (a carbon-carbon triple bond) and an amino group attached to the same carbon chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Aminomethyl)pent-1-yne hydrochloride typically involves the alkylation of acetylide anions. The process begins with the deprotonation of a terminal alkyne using a strong base such as sodium amide (NaNH₂) in liquid ammonia. This generates an acetylide anion, which can then undergo nucleophilic substitution with an appropriate alkyl halide to form the desired alkyne .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale alkylation reactions using automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial production.
Chemical Reactions Analysis
Types of Reactions
3-(Aminomethyl)pent-1-yne hydrochloride can undergo various types of chemical reactions, including:
Addition Reactions: The alkyne group can participate in addition reactions with halogens (e.g., HCl, HBr) to form haloalkenes and geminal dihalides.
Substitution Reactions: The amino group can undergo nucleophilic substitution reactions with electrophiles.
Reduction Reactions: The alkyne group can be reduced to alkenes or alkanes using hydrogenation reactions with catalysts such as palladium on carbon (Pd/C).
Common Reagents and Conditions
Hydrogenation: H₂ gas with Pd/C catalyst.
Halogenation: HCl or HBr in the presence of a solvent like dichloromethane.
Nucleophilic Substitution: Alkyl halides in the presence of a strong base like NaNH₂.
Major Products
Haloalkenes: Formed from the addition of halogens.
Alkanes/Alkenes: Formed from the reduction of the alkyne group.
Substituted Amines: Formed from nucleophilic substitution reactions.
Scientific Research Applications
3-(Aminomethyl)pent-1-yne hydrochloride has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(Aminomethyl)pent-1-yne hydrochloride involves its ability to participate in nucleophilic and electrophilic reactions due to the presence of both the amino and alkyne groups. The alkyne group can act as a nucleophile, attacking electrophilic centers, while the amino group can act as a nucleophile or base, facilitating various chemical transformations .
Comparison with Similar Compounds
Similar Compounds
1-Pentyne: A simple alkyne with a similar carbon chain length but lacking the amino group.
3-Penten-1-yne: An alkyne with a similar structure but with a different position of the triple bond.
Propargylamine: Contains both an alkyne and an amino group but with a different carbon chain structure.
Uniqueness
3-(Aminomethyl)pent-1-yne hydrochloride is unique due to the specific positioning of the amino and alkyne groups, which allows it to participate in a wide range of chemical reactions and makes it a versatile building block in organic synthesis .
Properties
Molecular Formula |
C6H12ClN |
---|---|
Molecular Weight |
133.62 g/mol |
IUPAC Name |
2-ethylbut-3-yn-1-amine;hydrochloride |
InChI |
InChI=1S/C6H11N.ClH/c1-3-6(4-2)5-7;/h1,6H,4-5,7H2,2H3;1H |
InChI Key |
YMEOOADMDFIXAB-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CN)C#C.Cl |
Origin of Product |
United States |
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